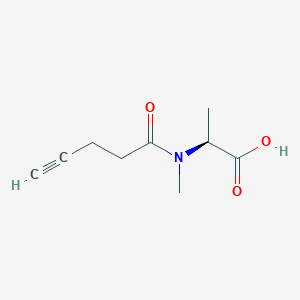
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide
Übersicht
Beschreibung
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinone ring with a mercapto group and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl and methylamine.
Condensation Reaction: : The starting materials undergo a condensation reaction, where the mercapto group reacts with the amine group to form the desired compound.
Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to streamline the synthesis process and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: : The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: : The compound can be reduced to form a thiol derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Thiol derivatives.
Substitution: : Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound can be utilized in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential as a lead compound for drug development, particularly in the treatment of diseases involving oxidative stress.
Industry: : It can be used in the production of agrochemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism by which 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide exerts its effects involves its interaction with molecular targets and pathways. The mercapto group can act as a nucleophile, reacting with electrophilic centers in biological molecules. The acetamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-methylacetamide is similar to other compounds with pyrimidinone and acetamide moieties. its unique combination of a mercapto group and an acetamide group sets it apart. Similar compounds include:
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
4-Aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylic acids
Eigenschaften
IUPAC Name |
N-methyl-2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFXXZLURMQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Amino-bicyclo[2.2.2]octane-1-carboxylic acid methylamide, hydrochloride](/img/structure/B1415660.png)



![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)


![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)
